1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole
Overview
Description
1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole is a heterocyclic compound with the molecular formula C20H16N2O3 and a molecular weight of 332.35 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which combines an indazole core with a benzyl group and a methoxycarbonyl-substituted furan ring .
Mechanism of Action
Target of Action
It is known that indazole derivatives, such as yc-1, have been explored for their interaction with various targets, including platelet-soluble guanylate cyclase, hypoxia-inducible factor-1 (hif-1), and nf-κb .
Mode of Action
Similar compounds like yc-1 have been shown to stimulate platelet-soluble guanylate cyclase and indirectly elevate platelet cgmp levels . They also inhibit hypoxia-inducible factor-1 (HIF-1) and NF-κB .
Biochemical Pathways
Related indazole derivatives have been shown to impact various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Result of Action
Related compounds like yc-1 have been shown to induce cell cycle arrest and inhibit tumor growth both in vitro and in vivo via the up-regulation of p21 cip1/wap1 expression .
Biochemical Analysis
Biochemical Properties
1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole has been found to interact with various biomolecules. For instance, it has been associated with the stimulation of platelet-soluble guanylate cyclase and the indirect elevation of platelet cGMP levels .
Cellular Effects
The compound has shown to have significant effects on various types of cells. For example, it has been reported to inhibit hypoxia-inducible factor-1 (HIF-1) and NF-κB .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It has been found to stimulate platelet-soluble guanylate cyclase, indirectly elevate platelet cGMP levels, and inhibit hypoxia-inducible factor-1 (HIF-1) and NF-κB .
Preparation Methods
The synthesis of 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using benzyl halides.
Attachment of the Methoxycarbonyl-Substituted Furan Ring: This step involves the reaction of the indazole derivative with a furan ring substituted with a methoxycarbonyl group.
Chemical Reactions Analysis
1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole can be compared with other similar compounds, such as:
1-Benzyl-3-(5-hydroxymethyl-2-furyl)indazole: This compound has a hydroxymethyl group instead of a methoxycarbonyl group, which may result in different chemical and biological properties.
1-Benzyl-3-(5-formyl-2-furyl)indazole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. The synthesis, mechanism of action, and comparative analysis with related compounds are also discussed.
Chemical Structure and Synthesis
The compound features an indazole core substituted with a benzyl group and a methoxycarbonyl group attached to a furan ring. The following table summarizes key aspects of its chemical structure:
Component | Description |
---|---|
Indazole Core | A bicyclic structure known for various biological activities |
Benzyl Group | Enhances lipophilicity and biological activity |
Methoxycarbonyl Group | Imparts additional reactivity and potential for modification |
Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications, to achieve the desired molecular structure.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing:
- Cytotoxicity : The compound demonstrated IC50 values ranging from 0.06 to 0.17 µM against multiple cancer cell lines, indicating potent cytotoxic effects comparable to established chemotherapeutics .
- Mechanism of Action : It was found to induce apoptosis through caspase activation and inhibit tubulin polymerization, which is critical for cancer cell division .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro studies showed:
- Inhibition of Cytokine Production : It effectively reduced levels of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound:
- Protection Against Oxidative Stress : The compound was shown to mitigate oxidative stress-induced neuronal cell death in culture models, possibly through the modulation of antioxidant pathways .
Comparative Analysis with Related Compounds
This compound can be compared with structurally similar compounds such as YC-1 derivatives:
Case Studies
Several case studies have been published regarding the efficacy of this compound in preclinical models:
- Cancer Treatment : A study demonstrated that treatment with this compound led to significant tumor regression in xenograft models of human cancer, supporting its potential as a therapeutic agent .
- Neuroprotection : In models of neurodegenerative disease, administration of the compound resulted in improved cognitive function and reduced neuronal loss, highlighting its dual role as an anticancer and neuroprotective agent .
Properties
IUPAC Name |
methyl 5-(1-benzylindazol-3-yl)furan-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-24-20(23)18-12-11-17(25-18)19-15-9-5-6-10-16(15)22(21-19)13-14-7-3-2-4-8-14/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJADKHFBAHDMDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=NN(C3=CC=CC=C32)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.